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Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811 Get Quote

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous

derivatives exhibiting potent anticancer activity. These compounds have been shown to target

various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion

of apoptosis. Their mechanism of action often involves the inhibition of key enzymes and

signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives

against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a

measure of the potency of a substance in inhibiting a specific biological or biochemical

function.
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Compound ID
Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

4e MCF-7 (Breast) 1-10 5-Fluorouracil -

4f MCF-7 (Breast) 1-10 5-Fluorouracil -

4e
SK-MEL-28

(Melanoma)
1-10 Etoposide -

4f
SK-MEL-28

(Melanoma)
1-10 Etoposide -

4f
B16-F10

(Melanoma)
10.8 - -

11m T-47D (Breast) 0.43 ± 0.01 - -

11m
MDA-MB-231

(Breast)
0.99 ± 0.03 - -

11l
MDA-MB-231

(Breast)
1.30 ± 0.04 - -

11d
MDA-MB-231

(Breast)
2.18 ± 0.07 - -

11h
MDA-MB-231

(Breast)
2.44 ± 0.08 - -

11n
MDA-MB-231

(Breast)
2.94 ± 0.09 - -

2S-5
MDA-MB-231

(Breast)
6.21 - -

2S-5
4T1 (Mouse

Breast)
7.04 - -

2S-13
MDA-MB-231

(Breast)
7.73 - -

2S-13
4T1 (Mouse

Breast)
8.21 - -
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4g c-Met Enzyme 0.163 ± 0.01 - -

4g Pim-1 Enzyme 0.283 ± 0.01 - -

8c
VEGFR-2

Enzyme
1.8 - -

8f
VEGFR-2

Enzyme
1.3 - -

15
VEGFR-2

Enzyme
1.4 - -

18b
VEGFR-2

Enzyme
0.0607 - -

18c
VEGFR-2

Enzyme
0.107 - -

Table 1: In vitro cytotoxic and enzyme inhibitory activities of various pyridazine derivatives.

Data compiled from multiple sources.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and cytotoxicity. The assay is based on the reduction of the

yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to

form purple formazan crystals. The amount of formazan produced is directly proportional to the

number of viable cells.

Materials:

Cancer cell lines (e.g., MCF-7, A549)

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Pyridazine derivatives (dissolved in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Phosphate-Buffered Saline (PBS)

96-well flat-bottom sterile microplates

Multichannel pipette

Microplate reader (absorbance at 570 nm)

Humidified incubator (37°C, 5% CO2)

Procedure:

Cell Seeding:

Harvest and count the cells, ensuring >90% viability.

Dilute the cells to the desired density in complete culture medium. This density should be

optimized for each cell line to ensure exponential growth throughout the experiment.

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate

overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of the pyridazine derivatives in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of the test compounds. Include a vehicle control (medium with the

same concentration of DMSO used to dissolve the compounds) and a negative control

(cells with medium only).

Incubate the plates for a specified period, typically 24, 48, or 72 hours.

MTT Addition and Incubation:

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will

convert the soluble MTT into insoluble formazan crystals.

Formazan Solubilization:

Carefully remove the medium from each well without disturbing the formazan crystals.

Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the

formazan crystals.

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete

dissolution.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis:

Calculate the percentage of cell viability for each treatment by comparing the absorbance

of the treated wells to the vehicle control wells.

The IC50 value, the concentration of the compound that causes 50% inhibition of cell

growth, is determined by plotting the percentage of cell viability against the compound

concentration and fitting the data to a dose-response curve.

Mechanism of Action: VEGFR-2 Signaling Pathway
Inhibition
A significant number of anticancer pyridazine derivatives exert their effect by targeting

angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth

and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2). Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization

and autophosphorylation, initiating downstream signaling cascades that promote endothelial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cell proliferation, migration, and survival. Several pyridazine derivatives have been identified as

potent inhibitors of VEGFR-2 tyrosine kinase.
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VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Antimicrobial Activity of Pyridazine Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge,

necessitating the discovery of novel antimicrobial agents. Pyridazine derivatives have been

investigated for their potential as antimicrobial agents, with various studies reporting significant

activity against a range of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyridazine

derivatives against various pathogenic microorganisms. The Minimum Inhibitory Concentration

(MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism.
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Compound
ID

Microorgani
sm

Strain MIC (µM)
Reference
Compound

MIC (µM)

7
S. aureus

(MRSA)
- 7.8 Amikacin -

13
S. aureus

(MRSA)
- - Amikacin -

7 E. coli - 7.8 Amikacin -

13 E. coli - - Amikacin -

7
S.

typhimurium
- 7.8 Amikacin -

13
S.

typhimurium
- - Amikacin -

7 P. aeruginosa - - Amikacin -

13 P. aeruginosa - 7.48 Amikacin -

7 A. baumannii - 7.8 Amikacin -

13 A. baumannii - 3.74 Amikacin -

15 C. albicans - 1.04 x 10⁻² - -

15 A. niger - 1.04 x 10⁻² - -

8g C. albicans - 16 (µg/mL) - -

10h S. aureus - 16 (µg/mL) - -

Table 2: In vitro antimicrobial activity of various pyridazine derivatives.

Experimental Protocol: Broth Microdilution Method for
MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism. This method
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involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a

96-well microtiter plate, followed by inoculation with a standardized microbial suspension.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Pyridazine derivatives

Sterile 96-well microtiter plates

Standardized inoculum of the microorganism (0.5 McFarland standard)

Spectrophotometer or nephelometer

Multichannel pipette

Incubator

Procedure:

Inoculum Preparation:

From a pure overnight culture, select 3-4 colonies and suspend them in a sterile saline

solution.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. This can be done visually or

using a nephelometer.

Dilute the standardized inoculum in the appropriate broth medium to achieve the final

desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

Preparation of Antimicrobial Dilutions:
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Dissolve the pyridazine derivatives in a suitable solvent and then dilute in the broth

medium to twice the highest concentration to be tested.

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

Add 100 µL of the concentrated antimicrobial solution to the first well of each row to be

tested.

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second,

mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from

the tenth well.

The eleventh well serves as a positive control (inoculum without antimicrobial agent), and

the twelfth well serves as a negative control (broth only).

Inoculation and Incubation:

Within 15 minutes of standardizing the inoculum, add 100 µL of the diluted inoculum to

each well (except the negative control). This brings the final volume in each well to 200 µL

and halves the concentration of the antimicrobial agent.

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-

20 hours.

Interpretation of Results:

After incubation, examine the plates for visible growth (turbidity).

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible

growth. This can be determined by visual inspection or by using a microplate reader.

Proposed Mechanism of Action: Dihydropteroate
Synthase (DHPS) Inhibition
One of the proposed mechanisms for the antibacterial activity of certain pyridazine derivatives

is the inhibition of dihydropteroate synthase (DHPS). DHPS is a key enzyme in the bacterial

folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and
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certain amino acids, and its absence in humans makes it an attractive target for antimicrobial

agents. By inhibiting DHPS, pyridazine derivatives can disrupt the production of folic acid,

leading to the cessation of bacterial growth and replication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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